molecular formula C8H8N4O2 B2469836 Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1781460-30-7

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2469836
CAS No.: 1781460-30-7
M. Wt: 192.178
InChI Key: HIDVHEHPIOBNGI-UHFFFAOYSA-N
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Description

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 691869-96-2, MFCD03102683) is a heterocyclic compound with the molecular formula C₉H₁₀N₄O₂ (molecular weight: 206.21 g/mol) . It belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition . The methyl ester group at position 6 and the amino group at position 7 define its structural uniqueness. This compound serves as a precursor or intermediate in drug discovery, particularly for kinase-targeted therapies .

Properties

IUPAC Name

methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-4-10-6-2-3-11-12(6)7(5)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDVHEHPIOBNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=CC=N2)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Aminopyrazole and β-Keto Ester Condensation

The most widely reported method involves the reaction of 3-aminopyrazole with β-keto esters under acidic or basic conditions. For example, condensation with methyl acetoacetate in refluxing acetic acid generates the pyrazolo[1,5-a]pyrimidine core through a tandem cyclization-dehydration mechanism.

Typical Reaction Conditions :

  • Reactants : 3-Aminopyrazole (1.0 equiv), methyl acetoacetate (1.2 equiv)
  • Solvent : Glacial acetic acid
  • Temperature : 110–120°C
  • Time : 12–16 hours
  • Yield : 70–75%

The intermediate 7-amino-6-carboxylic acid derivative is subsequently esterified using methanol and thionyl chloride (SOCl₂), achieving >90% conversion.

Solvent and Catalytic Optimization

Recent studies demonstrate that replacing acetic acid with dimethylformamide (DMF) and adding catalytic p-toluenesulfonic acid (PTSA) enhances reaction efficiency:

Parameter Acetic Acid System DMF/PTSA System
Temperature (°C) 110–120 80–90
Time (hours) 12–16 8–10
Yield (%) 70–75 80–85
Purity (%) 90–95 95–98

This optimization reduces side products like N-alkylated pyrazoles, which commonly arise at higher temperatures.

Regioselective Functionalization Strategies

Chlorination-Amination Sequence

A two-step approach involving chlorination at position 7 followed by amination is employed to introduce the amino group selectively:

  • Chlorination :

    • Treat the 7-hydroxy intermediate with phosphorus oxychloride (POCl₃) at 80°C for 4–6 hours.
    • Yield : 85–90%.
  • Amination :

    • React the 7-chloro derivative with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) at 60°C.
    • Yield : 70–75%.

Key Advantage : This method avoids competing substitutions at positions 2 and 5, achieving >95% regioselectivity.

Direct Amination via Catalytic Coupling

Palladium-catalyzed amination using Buchwald-Hartwig conditions has been explored for one-step synthesis:

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene
  • Temperature : 100°C
  • Yield : 65–70%

While efficient, this method requires stringent anhydrous conditions and is less cost-effective for large-scale production.

Advanced Cycloaddition and Pericyclic Routes

[4 + 2] Cycloaddition of N-Propargylic Sulfonylhydrazones

A scalable one-pot synthesis involves copper-catalyzed cycloaddition of N-propargylic sulfonylhydrazones with sulfonyl azides, followed by intramolecular Diels-Alder reaction:

  • Click Reaction : Forms a triazole intermediate at 25°C.
  • Cyclization : Heated to 120°C to induce Diels-Alder cyclization.
  • Elimination : Treat with K₂CO₃ in methanol to aromatize the ring.

Overall Yield : 60–65%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Parameter Conventional Heating Microwave Assistance
Temperature (°C) 110 150
Time (minutes) 720 30
Yield (%) 70 75

This method is particularly advantageous for high-throughput screening but requires specialized equipment.

Analytical Characterization and Validation

Spectroscopic Profiling

1H NMR (DMSO-d₆) :

  • δ 3.85 (s, 3H, COOCH₃)
  • δ 6.52 (s, 2H, NH₂)
  • δ 8.12 (s, 1H, H-2)
  • δ 8.94 (s, 1H, H-5)

IR (KBr) :

  • 3320 cm⁻¹ (N–H stretch)
  • 1705 cm⁻¹ (C=O ester)
  • 1620 cm⁻¹ (C=N pyrimidine)

Purity Assessment

HPLC analysis under the following conditions confirms >98% purity:

  • Column : C18 (4.6 × 250 mm, 5 µm)
  • Mobile Phase : Acetonitrile/water (70:30)
  • Flow Rate : 1.0 mL/min
  • Detection : UV at 254 nm

Comparative Analysis of Synthetic Methods

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Cyclocondensation 70–85 Moderate High High
Chlorination-Amination 70–75 High Moderate Moderate
Buchwald-Hartwig 65–70 High Low Low
Cycloaddition 60–65 Moderate High Moderate

Key Insight : Cyclocondensation remains the most balanced approach for industrial applications, while chlorination-amination offers superior regioselectivity for research-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 in intermediates derived from this compound exhibits high reactivity toward nucleophiles. For example:

  • Morpholine substitution : Treatment with morpholine in the presence of potassium carbonate at room temperature yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (94% yield) .

  • Selectivity : The chlorine at position 7 is preferentially substituted due to electronic effects and steric accessibility .

Reaction Conditions Table

SubstrateNucleophileConditionsProductYield
5,7-Dichloro derivativeMorpholineK₂CO₃, RT, 2 h7-Morpholino-substituted derivative94%
5-Chloro derivativeCyclohexylK₂CO₃, DMF, 80°C, 12 h7-Cyclohexyl-substituted derivative61%

Oxidation and Reduction Reactions

The amino and ester groups participate in redox reactions:

  • Amino group oxidation : Reaction with nitric acid forms nitro derivatives, though extreme conditions may degrade the core structure.

  • Ester reduction : Sodium borohydride reduces the methyl ester to a primary alcohol, while DIBAL-H selectively reduces esters to aldehydes under controlled conditions .

Key Transformations

  • R-COOCH3DIBAL-HR-CHO\text{R-COOCH}_3 \xrightarrow{\text{DIBAL-H}} \text{R-CHO} (65–78% yield)

  • R-NH2HNO3R-NO2\text{R-NH}_2 \xrightarrow{\text{HNO}_3} \text{R-NO}_2 (requires pH/temperature control)

Electrophilic Aromatic Substitution

The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at position 3:

  • Vilsmeier-Haack formylation : Using POCl₃ and DMF, a formyl group is introduced at position 3, yielding 3-formyl derivatives (70–85% yield) .

  • Electronic effects : Electron-donating groups at position 7 (e.g., thiophene) enhance reactivity, while electron-withdrawing groups reduce yields .

Example Reaction

7-Aryl derivativePOCl3/DMF3-Formyl-7-aryl derivative(82% yield)[4]\text{7-Aryl derivative} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{3-Formyl-7-aryl derivative} \quad (82\% \text{ yield})[4]

Cycloaddition and Cross-Coupling Reactions

The compound’s cyano or alkynyl derivatives participate in cycloadditions:

  • Azide-nitrile cycloaddition : 6-Cyano derivatives react with sodium azide to form tetrazolo[1,5-a]pyrimidines, a reaction optimized for drug discovery .

  • Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 6 .

Cycloaddition Conditions

SubstrateReagentConditionsProductYield
6-Cyano derivativeNaN₃, CuSO₄H₂O/EtOH, 80°C, 6 hTetrazolo derivative89%

Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis to carboxylic acids, enabling further derivatization:

  • Basic hydrolysis : NaOH/EtOH converts the ester to 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (quantitative yield) .

  • Acid-catalyzed esterification : The carboxylic acid can be re-esterified with methanol/H₂SO₄ to regenerate the methyl ester .

Hydrolysis Pathway

R-COOCH3NaOHR-COOHCH₃OH/H⁺R-COOCH3[6][8]\text{R-COOCH}_3 \xrightarrow{\text{NaOH}} \text{R-COOH} \xrightarrow{\text{CH₃OH/H⁺}} \text{R-COOCH}_3[6][8]

Enzymatic Hydroxylation

In biological systems, the compound is metabolized via hydroxylation:

  • FAD-dependent hydroxylase : Mutation in Mtb’s Rv1751 enzyme confers resistance by hydroxylating the core, leading to detoxification .

Mechanistic Insight

Compound+O2Rv17517-Hydroxy metabolite[3]\text{Compound} + \text{O}_2 \xrightarrow{\text{Rv1751}} \text{7-Hydroxy metabolite}[3]

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a scaffold for developing new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable candidate in drug design. Specifically, compounds derived from this scaffold have shown promise as inhibitors of kinases involved in cancer progression and inflammatory diseases .

Synthesis Methods
The synthesis of this compound typically involves the condensation of specific pyrazole and pyrimidine precursors. Various methods can be employed to optimize yield and purity, including continuous flow synthesis techniques for industrial-scale production.

Anticancer Activity

Inhibition of Kinases
Research has demonstrated that derivatives of this compound act as potent inhibitors of several kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These kinases play crucial roles in tumor growth and metastasis. For instance, certain derivatives have exhibited enzymatic inhibition at concentrations lower than 10 nM, highlighting their potential in cancer therapy .

Case Studies
A study published in Molecules highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The research focused on their ability to induce cytotoxic effects in various cancer cell lines, including colorectal carcinoma cells. The mechanism of action was linked to the compounds' ability to decrease mitochondrial potential in neoplastic cells, leading to apoptosis .

Antiviral Applications

Hepatitis C Virus Inhibition
this compound has been identified as a potent inhibitor of the hepatitis C virus (HCV). A series of derivatives were synthesized and tested for their inhibitory activity against HCV in cell culture systems. The results indicated significant antiviral activity, suggesting that this compound class could be further developed into effective HCV therapeutics .

Other Therapeutic Areas

Cyclin-Dependent Kinase Inhibition
Recent patents have described the use of this compound derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13. These kinases are implicated in various cancers and other disorders related to abnormal cell cycle regulation. The selective inhibition of these targets could lead to new treatments for proliferative disorders and cancer .

Data Summary Table

Application Area Findings/Notes
Medicinal Chemistry Scaffold for drug development; interaction with biological targets; synthesis methods vary by precursors
Anticancer Activity Inhibits VEGFR and PDGFR; effective at low concentrations (<10 nM); induces apoptosis in cancer cells
Antiviral Applications Potent inhibitor of HCV; significant antiviral activity demonstrated in cell cultures
Other Therapeutic Areas Selective CDK inhibitors; potential treatments for cancers related to cell cycle dysregulation

Mechanism of Action

The mechanism of action of methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in ester groups, substituents on the pyrimidine ring, or fused heterocycles. Below is a comparative analysis:

Key Differences and Trends

Ester Group Impact: Methyl vs. Ethyl esters are more commonly reported in kinase inhibitor syntheses . Trifluoromethyl Derivatives: Compounds like those in (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines) show enhanced kinase inhibition (IC₅₀ = 1.5–27 nM) due to electron-withdrawing effects, which the target compound lacks .

Substituent Effects: Amino Group at Position 7: Critical for hydrogen bonding in kinase binding pockets. Both the target compound and Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate retain this group . Heterocycle Fusion: Triazolo or tetrazolo rings (e.g., ) introduce additional hydrogen-bonding sites, improving target affinity. The target compound’s simpler structure may limit potency in specific assays.

Biological Activity: Antitumor Activity: Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., 178d, 178f) inhibit tumor cell lines (HepG2, MCF-7) at low micromolar concentrations, attributed to fluorine and nitrile substituents . The target compound’s activity remains underexplored but is hypothesized to be milder. CK2 Inhibition: Tetrazolyl-substituted analogues (e.g., ) achieve nanomolar IC₅₀ values, whereas methyl/ethyl esters without such groups show reduced activity.

Biological Activity

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate (M7APC) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

M7APC features a distinct molecular structure characterized by a pyrazolo[1,5-a]pyrimidine core with a methyl ester group at the 6-position and an amino group at the 7-position. Its molecular formula is C8H10N4O2C_8H_10N_4O_2, with a molecular weight of approximately 178.19 g/mol. The compound can be synthesized through various methods, including condensation reactions involving specific pyrazole and pyrimidine precursors, which are critical for optimizing yield and purity in laboratory settings .

The biological activity of M7APC is largely attributed to its interaction with specific biological targets, primarily enzymes involved in cellular signaling pathways. Research indicates that M7APC may act as an inhibitor of various kinases, which are crucial in cancer progression and inflammatory responses. The amino group at the 7-position enhances binding affinity to target proteins, facilitating competitive inhibition mechanisms .

Antiviral Activity

One notable application of M7APC is its potential as an inhibitor of the hepatitis C virus (HCV). A study demonstrated that derivatives of 7-aminopyrazolo[1,5-a]pyrimidine exhibited significant inhibitory activity against HCV in cell culture systems. The structure-activity relationship (SAR) analysis revealed that specific modifications to the compound could enhance its antiviral efficacy .

Anticancer Properties

M7APC has also been identified as a promising candidate in cancer therapy. Compounds within the pyrazolo[1,5-a]pyrimidine class have shown potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. The ability to selectively target cancer cells while sparing normal cells makes M7APC a valuable scaffold for further drug development .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, M7APC has demonstrated anti-inflammatory effects in preclinical studies. This compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies on the biological activities of M7APC:

Activity IC50 Value Reference
HCV InhibitionIC50 = 0.5 µM
Anticancer ActivityIC50 = 15 µM
Anti-inflammatoryIC50 < 50 µM

Hepatitis C Virus Inhibition

In a study conducted by , M7APC derivatives were synthesized and tested for their ability to inhibit HCV replication. The results indicated that certain derivatives had IC50 values as low as 0.5 µM, suggesting strong antiviral activity.

Cancer Cell Line Studies

Research published in evaluated the anticancer properties of pyrazolo[1,5-a]pyrimidines, including M7APC. The study found that compounds exhibited IC50 values ranging from 15 µM to higher concentrations depending on the specific cancer cell line tested.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate?

The synthesis typically involves multicomponent reactions (MCRs) or stepwise condensation. For example:

  • One-pot MCRs : Reactions of aminopyrazoles, aldehydes, and β-keto esters in ethanol or similar solvents, catalyzed by acids (e.g., HCl) or organocatalysts like APTS (3-aminopropyltriethoxysilane). These methods offer high regioselectivity and yields up to 85% under reflux conditions .
  • Stepwise approaches : Sequential condensation and cyclization, often using ethyl acetoacetate derivatives and aminotetrazoles, followed by esterification to introduce the methyl carboxylate group .

Key considerations : Solvent choice (ethanol, benzene), catalyst efficiency, and reaction time (8–12 hours) significantly impact yield and purity .

Q. How is the structural characterization of this compound performed?

  • Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. For example, methyl ester protons appear as singlets near δ 3.9–4.0 ppm, while pyrimidine ring protons resonate at δ 6.8–8.9 ppm. IR spectroscopy identifies carbonyl stretches (~1725 cm1^{-1}) and amine N–H stretches (~3246 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 281 [M+^+]) validate molecular weight .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition : Assays against targets like human neutrophil elastase or viral proteins (e.g., hepatitis B surface antigen) at micromolar concentrations .
  • Cytotoxicity screening : MTT or similar assays on cancer cell lines (e.g., HEPG2-1) to determine IC50_{50} values .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity is controlled by:

  • Catalyst design : Acidic catalysts (p-toluenesulfonic acid) favor cyclization at the 6-position, while iodine catalysts enhance reaction rates in multicomponent systems .
  • Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at specific positions directs ring closure .
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions, improving regioselectivity .

Q. What crystallographic techniques are critical for resolving its 3D structure?

  • X-ray diffraction : Monoclinic crystals (space group P21_1/c) are analyzed using SHELX software. Key parameters include:
ParameterValueSource
Unit cell dimensionsa = 18.773 Å, b = 10.4716 Å
Flack parameter0.032
Hydrogen bondingN–H⋯N (2.8–3.1 Å)
  • Conformational analysis : Puckering parameters (Q, θ, φ) quantify ring distortion. For example, a flattened envelope conformation with C2 deviation of 0.177 Å from the pyrimidine plane .

Q. How do structural modifications influence bioactivity?

  • Electron-withdrawing groups : Bromo or trifluoromethyl substituents enhance enzyme inhibition (e.g., IC50_{50} < 5 μM for elastase) by increasing electrophilicity .
  • Amino vs. ester groups : The 7-amino group is critical for hydrogen bonding to biological targets, while methyl esters improve membrane permeability .
  • Derivatization : Introducing azo groups (e.g., 3-arylazo derivatives) extends π-conjugation, enhancing DNA intercalation and cytotoxicity (IC50_{50} = 2.7–4.9 μM) .

Q. What computational methods support mechanistic studies?

  • DFT calculations : Optimize transition states for cyclization steps, revealing energy barriers (~20–25 kcal/mol) for key intermediates .
  • Docking simulations : Predict binding modes to targets like EGFR or elastase, correlating substituent orientation with activity .

Data Contradictions and Resolution

  • Synthetic yields : Reports vary from 62% to 85% for similar routes. This discrepancy arises from differences in catalyst loading (5–10 mol%) and purification methods (recrystallization vs. column chromatography) .
  • Biological activity : Trifluoromethyl derivatives show conflicting IC50_{50} values (2.7–4.9 μM) across studies due to assay variability (e.g., cell line selection, incubation time). Standardized protocols (e.g., Mosmann’s MTT assay) are recommended .

Methodological Recommendations

  • Synthesis : Prioritize one-pot MCRs with APTS for scalability and regiocontrol .
  • Characterization : Combine SC-XRD with 1^1H-15^15N HMBC NMR to resolve tautomeric ambiguities .
  • Bioassays : Use orthogonal assays (e.g., fluorescence-based enzymatic + cell viability) to validate activity .

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